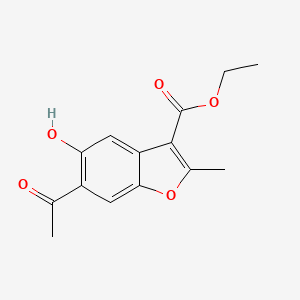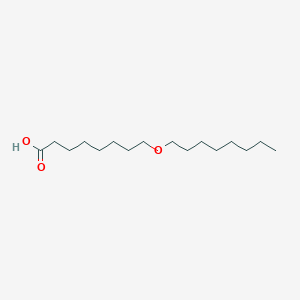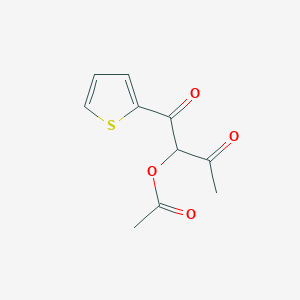![molecular formula C11H16NP B14484605 2-[(Phenylphosphanyl)methyl]pyrrolidine CAS No. 63696-12-8](/img/structure/B14484605.png)
2-[(Phenylphosphanyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylphosphanyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a phenylphosphine derivative. One common method is the reaction of pyrrolidine with phenylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylphosphanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(Phenylphosphanyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 2-[(Phenylphosphanyl)methyl]pyrrolidine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific biological or chemical system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the phenylphosphanyl group.
Phenylphosphine: A compound containing a phenyl group attached to a phosphine group, without the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine, often used in medicinal chemistry.
Uniqueness
2-[(Phenylphosphanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylphosphanyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to act as a ligand and form stable complexes with metals sets it apart from simpler pyrrolidine or phosphine derivatives.
Propriétés
Numéro CAS |
63696-12-8 |
|---|---|
Formule moléculaire |
C11H16NP |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
phenyl(pyrrolidin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C11H16NP/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Clé InChI |
JNIQMEBMWVHMGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CPC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


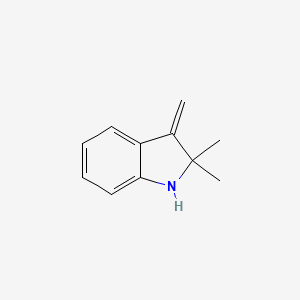
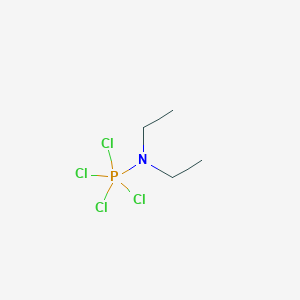
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

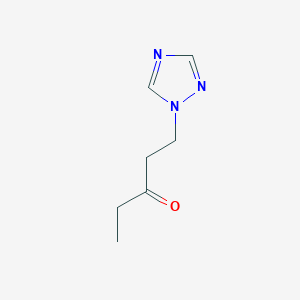
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
